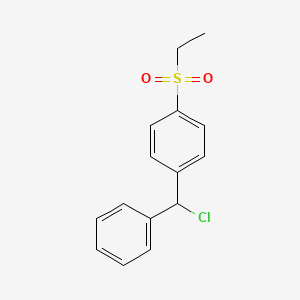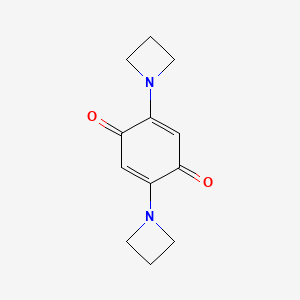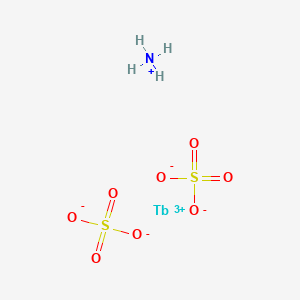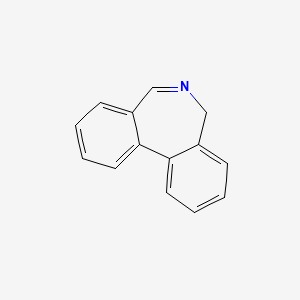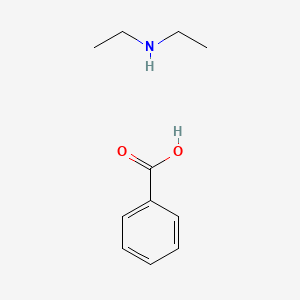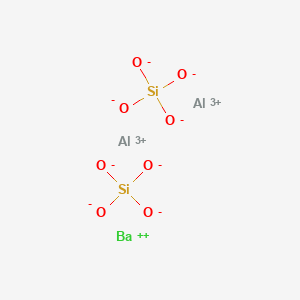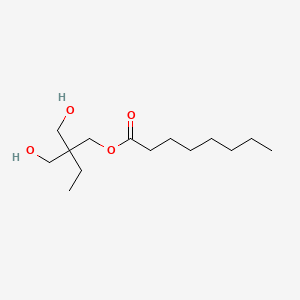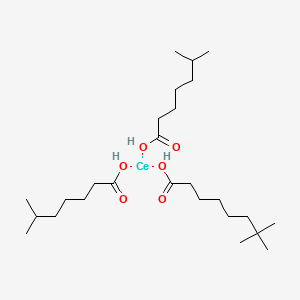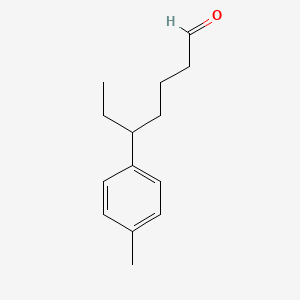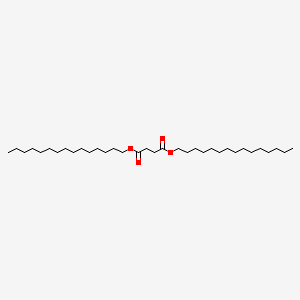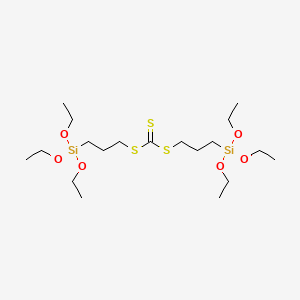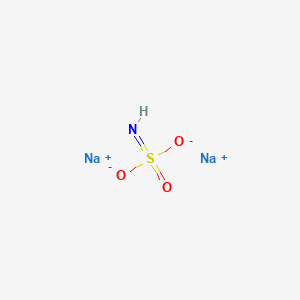
Disodium sulphamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium sulphamate, also known as disodium sulfamate, is an inorganic compound with the chemical formula H4N2Na2O6S2. It is a white crystalline solid that is highly soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium sulphamate can be synthesized through the reaction of sulphamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. The reaction can be represented as follows:
H3NSO3+2NaOH→H4N2Na2O6S2+H2O
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing sulphamic acid with sodium carbonate or sodium hydroxide. The reaction is conducted in large reactors, and the product is purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
Disodium sulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphate compounds.
Reduction: It can be reduced to form sulphite compounds.
Substitution: It can participate in substitution reactions where the sulphamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Sodium sulphate.
Reduction: Sodium sulphite.
Substitution: Various substituted sulphamate derivatives.
Aplicaciones Científicas De Investigación
Disodium sulphamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of cleaning agents, herbicides, and flame retardants.
Mecanismo De Acción
The mechanism of action of disodium sulphamate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include the inhibition of sulphate-reducing enzymes and the modification of protein structures.
Comparación Con Compuestos Similares
Disodium sulphamate can be compared with other similar compounds such as sodium sulphate, sodium sulphite, and sodium bisulphate. While all these compounds contain sulphur and sodium, this compound is unique due to its sulphamate group, which imparts distinct chemical reactivity and biological activity.
Similar Compounds
Sodium sulphate (Na2SO4): Used as a drying agent and in the manufacture of detergents.
Sodium sulphite (Na2SO3): Used as a preservative and in the paper industry.
Sodium bisulphate (NaHSO4): Used in cleaning agents and as a pH adjuster.
This compound stands out due to its specific applications in enzyme inhibition and its role in various industrial processes.
Propiedades
Número CAS |
83930-11-4 |
|---|---|
Fórmula molecular |
HNNa2O3S |
Peso molecular |
141.06 g/mol |
Nombre IUPAC |
disodium;imino-dioxido-oxo-λ6-sulfane |
InChI |
InChI=1S/H3NO3S.2Na/c1-5(2,3)4;;/h(H3,1,2,3,4);;/q;2*+1/p-2 |
Clave InChI |
IGHQBRQFVQNPAO-UHFFFAOYSA-L |
SMILES canónico |
N=S(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


